

Dimethyl 2,7-Naphthalenedicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 2,7-Naphthalenedicarboxylate
Cat. No.:	B1336280

[Get Quote](#)

CAS Number: 2549-47-5

This technical guide provides an in-depth overview of **Dimethyl 2,7-Naphthalenedicarboxylate**, a key chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

Dimethyl 2,7-Naphthalenedicarboxylate is a white to light yellow crystalline powder.^[1] It is a diester derivative of 2,7-naphthalenedicarboxylic acid. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	2549-47-5	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1]
Molecular Weight	244.24 g/mol	[3]
Appearance	White to Light yellow powder to crystal	[1] [3]
Purity	>98.0% (GC)	[1]
Synonyms	2,7-Naphthalenedicarboxylic Acid Dimethyl Ester, Dimethyl 2,7-naphthalate	[1] [3]

Spectroscopic Data

The structural elucidation of **Dimethyl 2,7-Naphthalenedicarboxylate** is supported by various spectroscopic techniques.

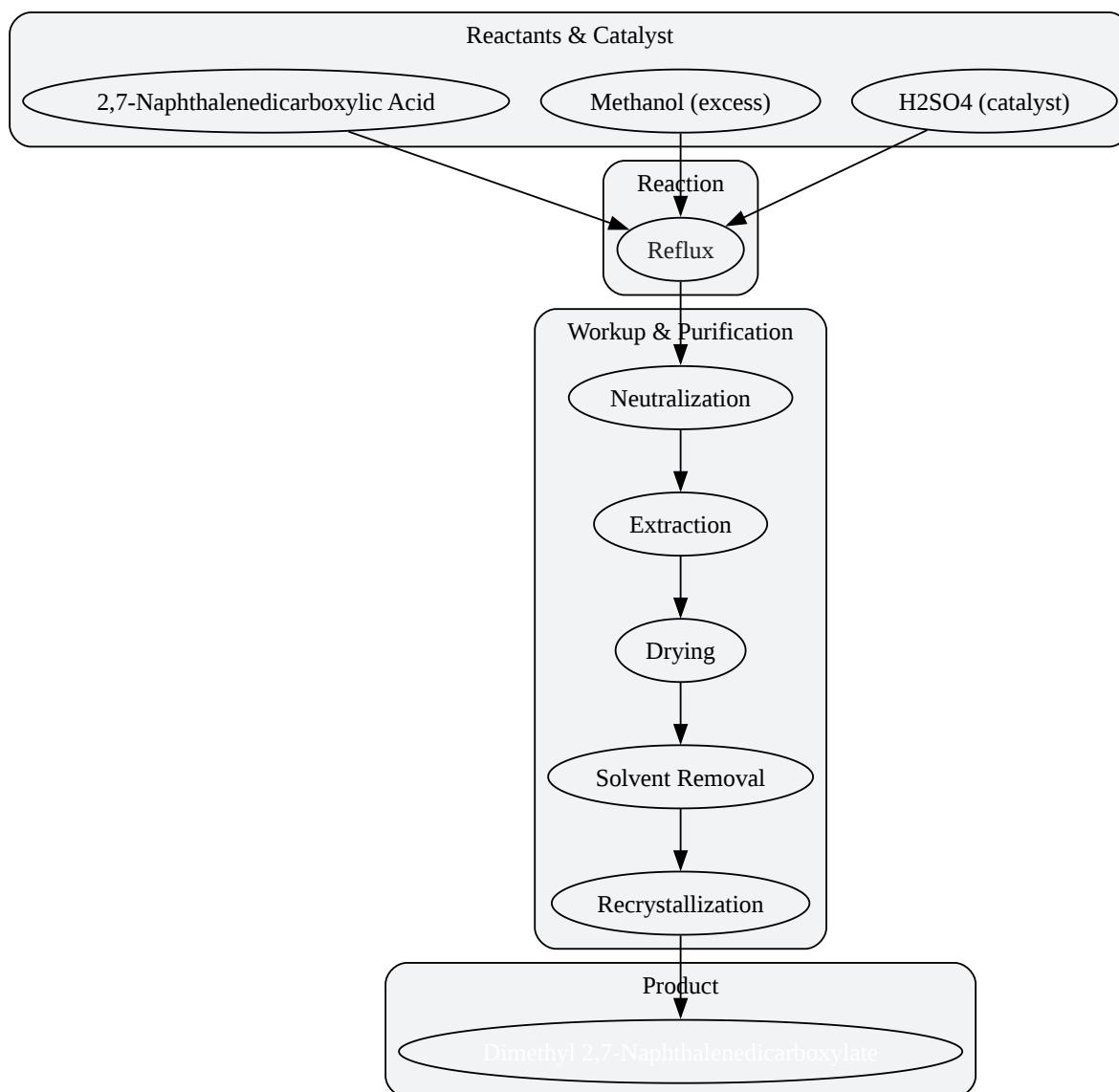
Spectroscopic Data	Description
¹ H NMR	Spectral data is available, though specific peak assignments require further analysis.
¹³ C NMR	Spectral data is available for this compound.
IR	Infrared spectroscopy data is available.
Mass Spectrometry	Mass spectral data confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate via Fischer Esterification

A common method for the synthesis of **Dimethyl 2,7-Naphthalenedicarboxylate** is the Fischer esterification of 2,7-naphthalenedicarboxylic acid with methanol in the presence of an acid

catalyst. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure based on the Fischer esterification of dicarboxylic acids is provided below.[4][5]


Materials:

- 2,7-Naphthalenedicarboxylic acid
- Anhydrous methanol (large excess, can be used as solvent)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., ethyl acetate)

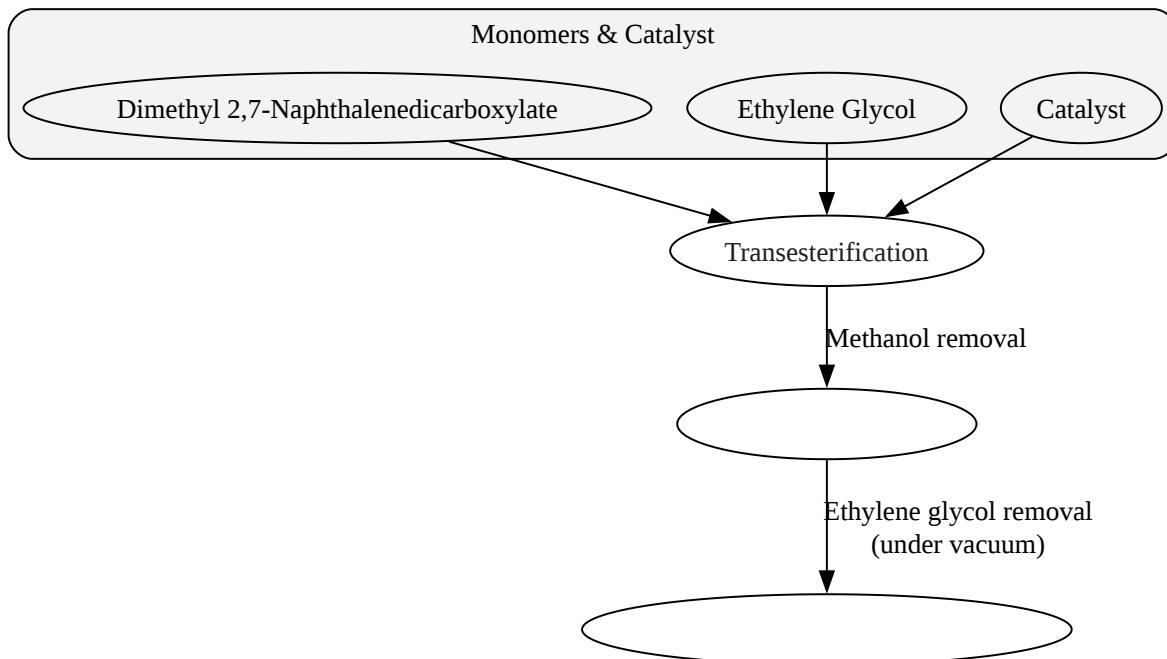
Procedure:

- In a round-bottom flask equipped with a reflux condenser, suspend 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol.
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- After cooling to room temperature, remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

- Evaporate the solvent to yield the crude **Dimethyl 2,7-Naphthalenedicarboxylate**, which can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Experimental Workflow: Synthesis of Poly(ethylene 2,7-naphthalate)


Dimethyl 2,7-Naphthalenedicarboxylate is a monomer used in the synthesis of high-performance polymers such as poly(ethylene 2,7-naphthalate) (PEN).

Materials:

- **Dimethyl 2,7-Naphthalenedicarboxylate**
- Ethylene glycol
- Catalyst (e.g., antimony(III) oxide)

Procedure:

- Transesterification: Charge a reaction vessel with **Dimethyl 2,7-Naphthalenedicarboxylate**, ethylene glycol, and the catalyst. Heat the mixture under a nitrogen atmosphere to a temperature of 190-220 °C. Methanol is evolved as a byproduct and is removed by distillation.
- Polycondensation: After the transesterification is complete, the temperature is gradually increased to 280-300 °C, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. The viscosity of the mixture increases as the polymer chains grow. The resulting poly(ethylene 2,7-naphthalate) is then extruded and pelletized.

[Click to download full resolution via product page](#)

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the reviewed literature detailing the direct involvement of **Dimethyl 2,7-Naphthalenedicarboxylate** in specific cellular signaling pathways. While naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, further research is required to elucidate the specific interactions of this compound with biological systems.

Applications

The primary application of **Dimethyl 2,7-Naphthalenedicarboxylate** is as a monomer in the production of high-performance polyesters, such as poly(ethylene 2,7-naphthalate) (PEN). PEN exhibits excellent thermal stability, mechanical strength, and gas barrier properties, making it suitable for applications in packaging, films, and fibers.

Conclusion

Dimethyl 2,7-Naphthalenedicarboxylate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in the field of polymer chemistry as a monomer for high-performance polyesters. While its synthesis is achievable through standard esterification procedures, further research is needed to explore its potential biological activities and involvement in cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl 2,7-Naphthalenedicarboxylate | CymitQuimica [cymitquimica.com]
- 2. DIMETHYL 2,7-NAPHTHALENEDICARBOXYLATE CAS#: 2549-47-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Dimethyl 2,7-Naphthalenedicarboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336280#dimethyl-2-7-naphthalenedicarboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com